Hexadecylboronic Acid
Overview
Description
Hexadecylboronic acid is an organoboron compound with the molecular formula C₁₆H₃₅BO₂ It is characterized by a long alkyl chain attached to a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecylboronic acid can be synthesized through a multi-step process involving the reaction of 1-bromohexadecane with magnesium in the presence of iodine to form a Grignard reagent. This intermediate is then reacted with trimethyl borate under an inert atmosphere at low temperatures, followed by hydrolysis with hydrochloric acid to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques, ensuring high purity and yield through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: Hexadecylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert it into corresponding boranes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Boronic esters and boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
Hexadecylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Its derivatives are explored for potential use in drug delivery systems and as molecular probes.
Medicine: Research is ongoing into its potential use in therapeutic applications, including cancer treatment.
Mechanism of Action
Hexadecylboronic acid can be compared with other boronic acids such as phenylboronic acid, methylboronic acid, and butylboronic acid. Unlike these simpler boronic acids, this compound has a long alkyl chain, which imparts unique hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications requiring amphiphilic properties .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Butylboronic acid
- Octylboronic acid
Hexadecylboronic acid stands out due to its long alkyl chain, which provides distinct advantages in specific applications, particularly in material science and organic synthesis.
Properties
IUPAC Name |
hexadecylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h18-19H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIYHMNEFXWVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470062 | |
Record name | Hexadecylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101433-38-9 | |
Record name | Hexadecylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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